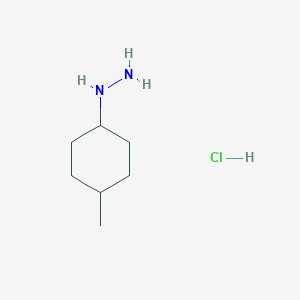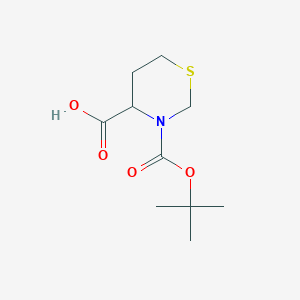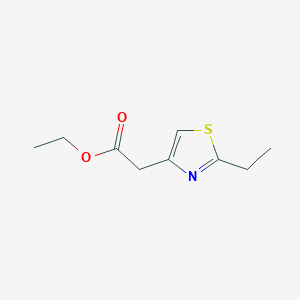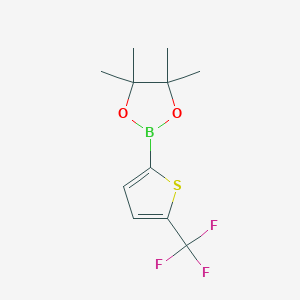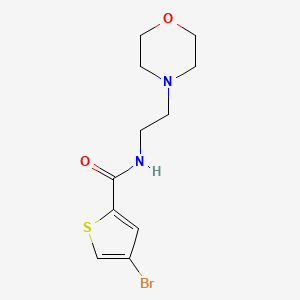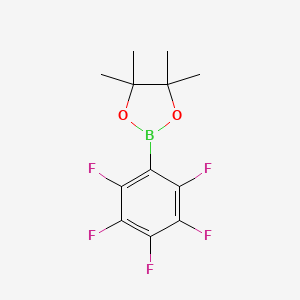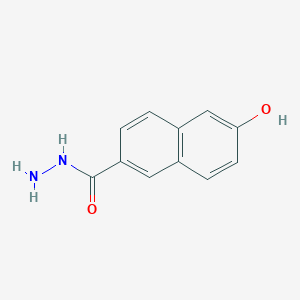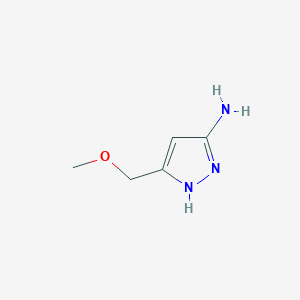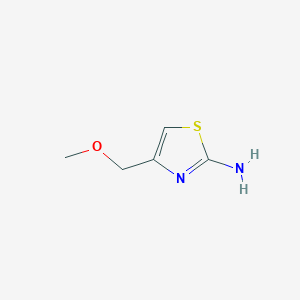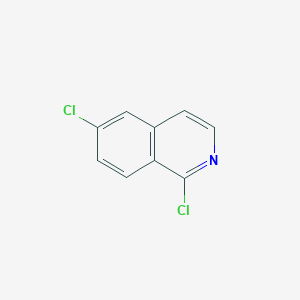
1,6-ジクロロイソキノリン
概要
説明
1,6-Dichloroisoquinoline is a heterocyclic organic compound with the molecular formula C₉H₅Cl₂N. It is a derivative of isoquinoline and possesses both aromatic and heterocyclic properties.
科学的研究の応用
1,6-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It’s known that dichloroisoquinolines can undergo reactions with amines
Mode of Action
It’s known that dichloroisoquinolines can undergo nucleophilic substitution reactions with amines . This could potentially lead to changes in the structure and function of the target biomolecules, affecting their activity.
Biochemical Pathways
The compound’s potential to undergo reactions with amines suggests that it might interfere with biochemical pathways involving amine-containing biomolecules
Result of Action
Given its potential to react with amines, it might cause structural and functional changes in amine-containing biomolecules, potentially affecting their activity
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. This process typically uses phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) as chlorinating agents under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 1,6-Dichloroisoquinoline often involves large-scale chlorination reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
化学反応の分析
Types of Reactions
1,6-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in 1,6-Dichloroisoquinoline can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH₂), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Substituted isoquinolines with various functional groups depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of isoquinoline, which can be further functionalized for specific applications.
類似化合物との比較
Similar Compounds
1,3-Dichloroisoquinoline: Another dichloro derivative of isoquinoline with similar chemical properties but different reactivity due to the position of chlorine atoms.
2,6-Dichloroquinoline: A related compound with chlorine atoms on a quinoline ring, exhibiting different chemical behavior and applications.
Uniqueness of 1,6-Dichloroisoquinoline
The presence of chlorine atoms at the 1 and 6 positions allows for selective functionalization, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
1,6-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCCQIDTKFGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635121 | |
| Record name | 1,6-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630421-73-7 | |
| Record name | 1,6-Dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


